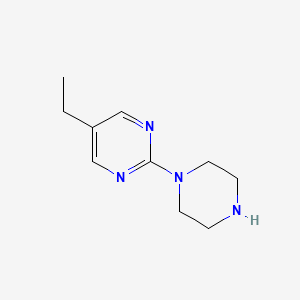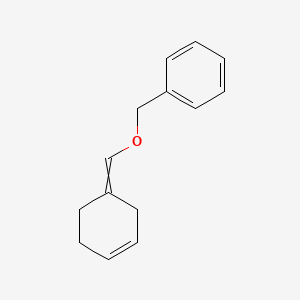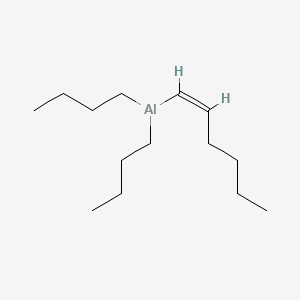
(Z)-Dibutylhex-1-enylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Dibutylhex-1-enylaluminum is an organoaluminum compound characterized by the presence of a double bond in the hex-1-enyl group and two butyl groups attached to the aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dibutylhex-1-enylaluminum typically involves the reaction of hex-1-ene with dibutylaluminum hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-Dibutylhex-1-enylaluminum may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Dibutylhex-1-enylaluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the butyl or hex-1-enyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with (Z)-Dibutylhex-1-enylaluminum include:
Oxidizing agents: Such as oxygen or peroxides for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Halogens: For substitution reactions, halogens like chlorine or bromine are often used.
Major Products Formed
The major products formed from reactions involving (Z)-Dibutylhex-1-enylaluminum depend on the type of reaction. For example:
Oxidation: Produces alcohols or aldehydes.
Reduction: Yields alkanes or other reduced compounds.
Substitution: Results in the formation of new organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Dibutylhex-1-enylaluminum is used as a reagent in organic synthesis
Biology
While its direct applications in biology are limited, derivatives of (Z)-Dibutylhex-1-enylaluminum may be used in the synthesis of biologically active compounds or as intermediates in the production of pharmaceuticals.
Medicine
In medicine, the compound’s derivatives could potentially be explored for their therapeutic properties, although specific applications are still under research.
Industry
Industrially, (Z)-Dibutylhex-1-enylaluminum is used in the production of polymers and as a catalyst in various chemical processes. Its ability to facilitate polymerization reactions makes it valuable in the manufacturing of plastics and other polymeric materials.
Wirkmechanismus
The mechanism of action of (Z)-Dibutylhex-1-enylaluminum involves its interaction with various molecular targets, primarily through its aluminum center. The compound can coordinate with other molecules, facilitating reactions such as polymerization or catalysis. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (Z)-Dibutylhex-1-enylaluminum include:
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Diisobutylaluminum hydride: A reducing agent with two isobutyl groups and a hydride attached to aluminum.
Allyltrimethylsilane: An organosilicon compound with similar reactivity in organic synthesis.
Uniqueness
(Z)-Dibutylhex-1-enylaluminum is unique due to the presence of the hex-1-enyl group, which imparts distinct reactivity compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions and its applications in polymerization processes highlight its versatility and importance in both research and industry.
Eigenschaften
CAS-Nummer |
56095-72-8 |
|---|---|
Molekularformel |
C14H29Al |
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
dibutyl-[(Z)-hex-1-enyl]alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-3-4-2;/h1,3H,4-6H2,2H3;2*1,3-4H2,2H3; |
InChI-Schlüssel |
FDCATGDAOJTAKH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC/C=C\[Al](CCCC)CCCC |
Kanonische SMILES |
CCCCC=C[Al](CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



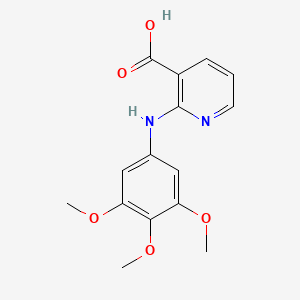
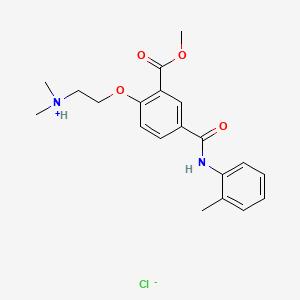
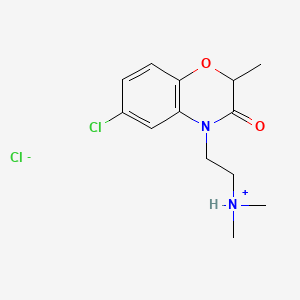


![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
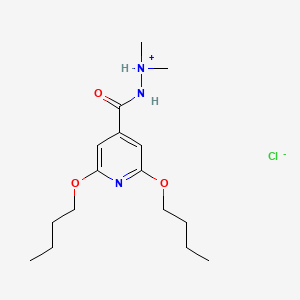
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
